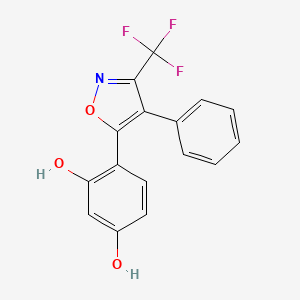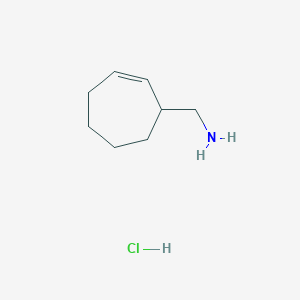![molecular formula C7H6N4 B2914060 Pyrido[3,2-d]pyrimidin-4-amine CAS No. 875233-01-5](/img/structure/B2914060.png)
Pyrido[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[3,2-d]pyrimidin-4-amine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . It is a hypoxia-activated prodrug that releases an active metabolite irreversibly targeting the kinase .
Synthesis Analysis
The synthesis of this compound involves various methods. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid . Another method involves the refluxing of 8-chloro derivatives of pyrido[3,2-d]pyrimidines with various amines .Molecular Structure Analysis
The molecular structure of this compound is part of a larger class of compounds known as pyridopyrimidines. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For example, a Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Scientific Research Applications
Antitumor Activity
Pyrido[3,2-d]pyrimidin-4-amine derivatives have shown significant promise in antitumor research. A study by Sirakanyan et al. (2019) synthesized new amino derivatives of pyrido[3,2-d]pyrimidines, revealing pronounced antitumor activity in vitro. The compounds’ activity was influenced by the nature of the amine fragments, and a docking analysis helped identify the most active compounds (Sirakanyan et al., 2019).
Inhibition of Ser/Thr Kinases
Research by Deau et al. (2013) involved synthesizing 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues. These compounds displayed potent inhibition of a series of five Ser/Thr kinases, with one compound showing exceptional specificity to CLK1 kinase (Deau et al., 2013).
Structural Analysis for Kinase Inhibition
Guillon et al. (2013) established the complete crystal structure of a derivative of this compound, designed as a new inhibitor of CLK1 and DYRK1A kinases. This structural analysis is crucial for understanding the biological mechanism of action (Guillon et al., 2013).
Synthesis and Cytotoxicity for Anticancer Agents
Wei and Malhotra (2012) designed and synthesized a new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. These compounds exhibited selective activities against breast and renal cancer cell lines (Wei & Malhotra, 2012).
Microwave-Assisted Synthesis of Bioactive Analogs
Loidreau et al. (2020) applied microwave-assisted chemical processes for synthesizing N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. These were envisioned as bioisosteric analogues of MPC-6827, an anticancer agent, and showed promising antiproliferative activity against human colorectal cancer cell lines (Loidreau et al., 2020).
Antimicrobial and Antioxidant Activities
Saundane et al. (2013) synthesized new indole analogues containing pyrido[2,3-d]pyrimidin-4-amines and evaluated them for antimicrobial and antioxidant activities. Several compounds exhibited good antibacterial and antifungal activities, as well as radical scavenging and metal chelating activities (Saundane et al., 2013).
Mechanism of Action
Target of Action
Pyrido[3,2-d]pyrimidin-4-amine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It has been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, and their inhibition can lead to various therapeutic effects.
Mode of Action
The compound interacts with its targets primarily through the inhibition of their enzymatic activities. For instance, it inhibits tyrosine kinases, a type of enzyme that can transfer a phosphate group from ATP to a protein in a cell. This action can lead to the activation or deactivation of the protein, affecting various cellular processes .
Biochemical Pathways
The inhibition of these targets by this compound affects multiple biochemical pathways. For example, the inhibition of tyrosine kinases can disrupt the signaling pathways they are involved in, leading to the suppression of cell proliferation and survival . Similarly, the inhibition of phosphatidylinositol-3 kinase can affect the PI3K/Akt signaling pathway, which plays a key role in cell cycle progression, survival, and metabolism .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property can significantly impact the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antitumor activity. By inhibiting key proteins involved in cell proliferation and survival, the compound can suppress the growth of cancer cells . Some derivatives of this compound have shown pronounced antitumor activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis and cyclization can be affected by the nature of the acyl group and the reaction conditions . Furthermore, the compound’s lipophilicity can influence its ability to diffuse into cells, which can be affected by the lipid composition of the cell membranes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
pyrido[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-6-5(10-4-11-7)2-1-3-9-6/h1-4H,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXAOSOMFMODCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=N2)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875233-01-5 |
Source


|
| Record name | pyrido[3,2-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2913978.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2913981.png)

![N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2913986.png)

![N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2913988.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2913992.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2913993.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2913997.png)
![ethyl 4-(1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate](/img/structure/B2913998.png)
